molecular formula C7H10ClF2NO B1413187 4,4-Difluoro-N-hydroxycyclohexanecarbimidoyl chloride CAS No. 1952348-04-7

4,4-Difluoro-N-hydroxycyclohexanecarbimidoyl chloride

Cat. No.: B1413187
CAS No.: 1952348-04-7
M. Wt: 197.61 g/mol
InChI Key: RHJCIHUPPRZVLZ-WDZFZDKYSA-N
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Description

4,4-Difluoro-N-hydroxycyclohexanecarbimidoyl chloride is an organic compound with the molecular formula C7H10ClF2NO and a molecular weight of 197.61 g/mol.

Scientific Research Applications

4,4-Difluoro-N-hydroxycyclohexanecarbimidoyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action for “4,4-Difluoro-N-hydroxycyclohexanecarbimidoyl chloride” is not specified in the search results. This could be due to the compound’s diverse potential applications in various fields.

Safety and Hazards

The specific safety, risk, and hazard information for “4,4-Difluoro-N-hydroxycyclohexanecarbimidoyl chloride” is not provided in the search results . It’s always recommended to handle chemical compounds with appropriate safety measures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-N-hydroxycyclohexanecarbimidoyl chloride typically involves the reaction of 4,4-difluorocyclohexanone with hydroxylamine hydrochloride in the presence of a base, followed by chlorination. The reaction conditions often include:

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Solvent: Common solvents used include methanol or ethanol.

    Base: Bases such as sodium hydroxide or potassium carbonate are often employed.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-N-hydroxycyclohexanecarbimidoyl chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The chloride group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alcohols, amines, thiols.

Major Products

The major products formed from these reactions include oximes, nitriles, amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Comparison with Similar Compounds

Similar Compounds

    4,4-Difluorocyclohexanone: A precursor in the synthesis of 4,4-Difluoro-N-hydroxycyclohexanecarbimidoyl chloride.

    4-Piperidone monohydrate hydrochloride: Another compound with similar structural features.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(1Z)-4,4-difluoro-N-hydroxycyclohexane-1-carboximidoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClF2NO/c8-6(11-12)5-1-3-7(9,10)4-2-5/h5,12H,1-4H2/b11-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHJCIHUPPRZVLZ-WDZFZDKYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=NO)Cl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CCC1/C(=N/O)/Cl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4-Difluoro-N-hydroxycyclohexanecarbimidoyl chloride
Reactant of Route 2
4,4-Difluoro-N-hydroxycyclohexanecarbimidoyl chloride

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